![molecular formula C23H22ClN5O2 B2421783 3-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1184968-66-8](/img/structure/B2421783.png)
3-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide . It is a heterocyclic compound that contains a quinazoline nucleus, which is a significant class of aromatic bicyclic compounds .
Synthesis Analysis
The compound was synthesized as part of a series of similar derivatives . The synthesis involved the cyclization of 1,2-diamine derivatives with sulfonium salts . The chemical structures of the synthesized compounds were confirmed by physicochemical and spectral characteristics .Molecular Structure Analysis
The molecular structure of the compound was confirmed by physicochemical and spectral characteristics . The International Chemical Identifier (InChI) for the compound is1S/C19H22ClN5O/c20-16-5-3-6-17 (15-16)23-13-11-22 (12-14-23)8-4-10-25-19 (26)24-9-2-1-7-18 (24)21-25/h1-3,5-7,9,15H,4,8,10-14H2 . Chemical Reactions Analysis
The key step in the synthesis of this compound includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Aplicaciones Científicas De Investigación
Metabolic Studies and Drug Design
Research into compounds structurally related to 3-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one often focuses on their metabolism within biological systems. For example, studies on dopamine D(4) selective antagonists have unveiled significant metabolic pathways such as N-dealkylation and the formation of novel mercapturic acid adducts, suggesting the potential for developing treatments with reduced side effects for conditions like schizophrenia (Zhang et al., 2000).
Receptor Binding and Pharmacological Activity
Compounds with the core structure of pyrimido[5,4-b]indole derivatives have been identified as potent and selective ligands for various receptors, demonstrating significant pharmacological activities. For instance, some derivatives have shown high affinity for alpha 1 adrenoceptors, indicating their potential as therapeutic agents for cardiovascular disorders (Russo et al., 1991). Similarly, studies on bis(heteroaryl)piperazines (BHAPs) have highlighted their role as non-nucleoside HIV-1 reverse transcriptase inhibitors, showcasing a promising avenue for HIV treatment (Romero et al., 1994).
Antimicrobial and Antiproliferative Effects
The search for novel antimicrobial and anticancer agents has led to the synthesis and evaluation of various 3-(2-piperazin-1-yl-ethyl)pyrido[1,2-a]pyrimidin-4-one derivatives. Some of these compounds have displayed good antiproliferative effects against human cancer cell lines, pointing to their potential as anticancer drugs (Mallesha et al., 2012).
Molecular Structure Analysis
Investigations into the molecular structure of related compounds have provided insights into their chemical properties and interaction mechanisms. For example, studies on the structural and electronic properties of anticonvulsant drugs, including substituted pyridazines, triazines, and pyrimidines, have revealed how these compounds interact with biological targets, further informing drug design and development processes (Georges et al., 1989).
Direcciones Futuras
Propiedades
IUPAC Name |
3-[2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O2/c1-15-6-7-18-16(12-15)21-22(26-18)23(31)29(14-25-21)13-20(30)28-10-8-27(9-11-28)19-5-3-2-4-17(19)24/h2-7,12,14,26H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOZDXOAAUIAKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)N4CCN(CC4)C5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

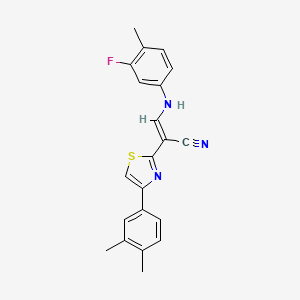

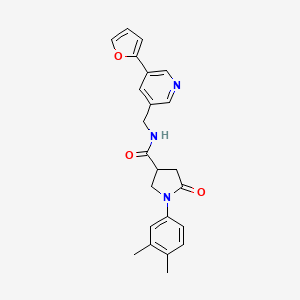
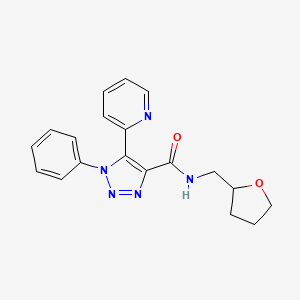

![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B2421705.png)

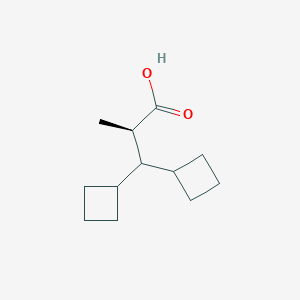
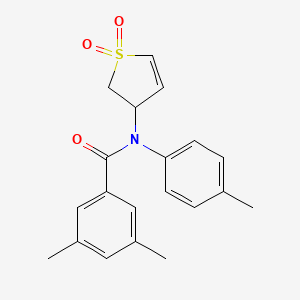
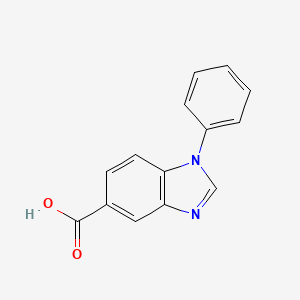

![5-Chloro-6-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2421719.png)
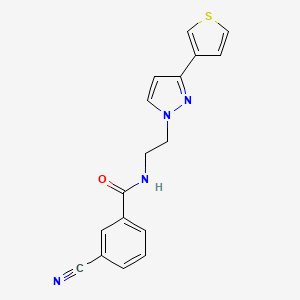
![1-(1,3-Benzodioxol-5-ylmethylthio)-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B2421722.png)